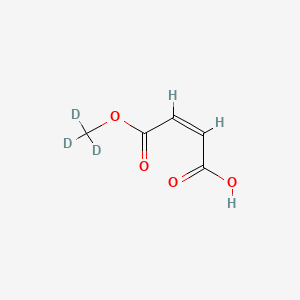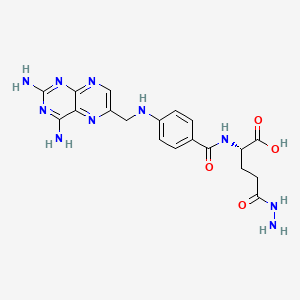
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is a synthetic organic compound with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . This compound is characterized by its complex structure, which includes a cyclic ethylene acetal group. It is primarily used in biochemical research and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the gonal structure.
Introduction of the ethyl and methoxy groups: These groups are introduced through alkylation and methylation reactions.
Formation of the cyclic ethylene acetal: This step involves the reaction of the ketone group with ethylene glycol under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large quantities of starting materials are synthesized or procured.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification and isolation: The final product is purified using techniques like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: Similar structure but different positions of double bonds.
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17b-ol: Similar core structure with different functional groups.
Uniqueness
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is unique due to its specific cyclic ethylene acetal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
32017-15-5 |
|---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.463 |
IUPAC-Name |
(8/'R,9/'S,13/'S,14/'S)-13/'-ethyl-3/'-methoxyspiro[1,3-dioxolane-2,17/'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H28O3/c1-3-21-10-8-18-17-7-5-16(23-2)14-15(17)4-6-19(18)20(21)9-11-22(21)24-12-13-25-22/h5,7,9,11,14,18-20H,3-4,6,8,10,12-13H2,1-2H3/t18-,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
KJKOKGRQNPTNOE-CGXNFDGLSA-N |
SMILES |
CCC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)
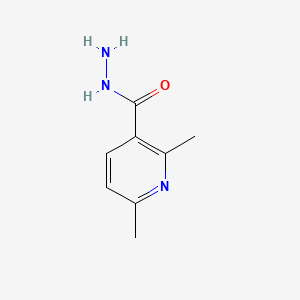
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
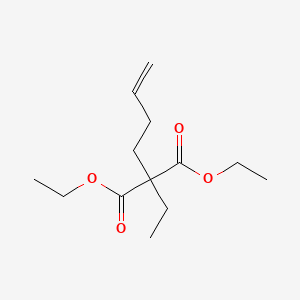
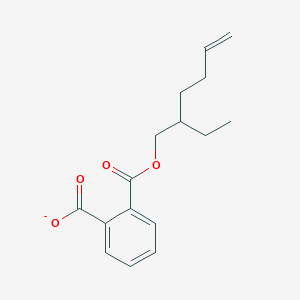
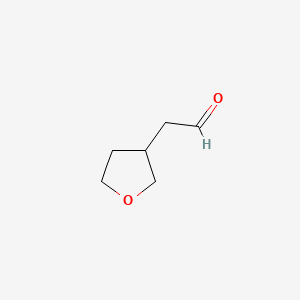
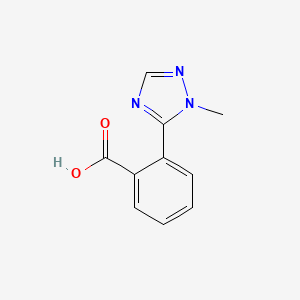
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
